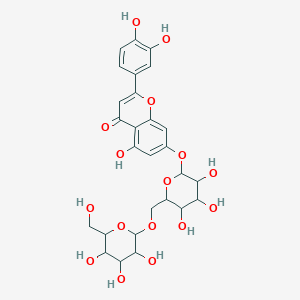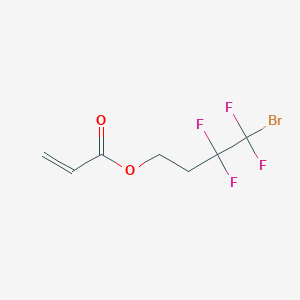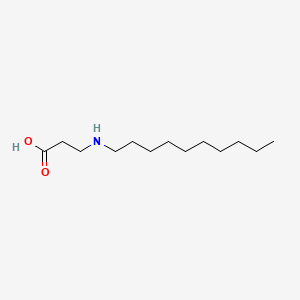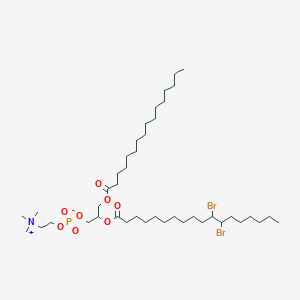![molecular formula C12H17NO2 B15091901 3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
3-[(Diethylamino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethylamino)methyl]benzoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]benzoic acid typically involves the reaction of benzoic acid with diethylamine in the presence of a suitable catalyst. One common method is the alkylation of benzoic acid with diethylamine using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(Diethylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)methylbenzoic acid
- 3-(Methylamino)methylbenzoic acid
- 3-(Ethylamino)methylbenzoic acid
Uniqueness
3-[(Diethylamino)methyl]benzoic acid is unique due to the presence of the diethylamino group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds, such as those with dimethylamino or ethylamino groups, which may have different reactivity and binding characteristics.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(diethylaminomethyl)benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
KOLMZGIDCNVGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)





![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)


![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)

![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)


